Thiophene-2-sulfinic acid Thiophene-2-sulfinic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17595424
InChI: InChI=1S/C4H4O2S2/c5-8(6)4-2-1-3-7-4/h1-3H,(H,5,6)
SMILES:
Molecular Formula: C4H4O2S2
Molecular Weight: 148.2 g/mol

Thiophene-2-sulfinic acid

CAS No.:

Cat. No.: VC17595424

Molecular Formula: C4H4O2S2

Molecular Weight: 148.2 g/mol

* For research use only. Not for human or veterinary use.

Thiophene-2-sulfinic acid -

Specification

Molecular Formula C4H4O2S2
Molecular Weight 148.2 g/mol
IUPAC Name thiophene-2-sulfinic acid
Standard InChI InChI=1S/C4H4O2S2/c5-8(6)4-2-1-3-7-4/h1-3H,(H,5,6)
Standard InChI Key AUPDIWFBUOVUGO-UHFFFAOYSA-N
Canonical SMILES C1=CSC(=C1)S(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

Thiophene-2-sulfinic acid features a planar thiophene ring with a sulfinic acid group at the 2-position. The sulfur atom in the sulfinic moiety exists in a +4 oxidation state, conferring moderate electrophilicity compared to the fully oxidized sulfonic acid analogue. Computational studies suggest that the sulfinic group induces partial electron withdrawal from the thiophene ring, altering its aromaticity and reactivity .

Key Physicochemical Parameters:

PropertyValue/Description
Molecular FormulaC₄H₄O₂S₂
Molecular Weight148.21 g/mol
pKa (Sulfinic group)~2.5–3.0 (estimated)
SolubilityModerate in polar solvents (e.g., water, ethanol)

Synthetic Methodologies

Direct Synthesis Pathways

While no explicit protocols for thiophene-2-sulfinic acid are detailed in the provided sources, analogous routes for sulfonic acid derivatives suggest potential strategies:

Reactivity and Functionalization

Electrophilic Substitution

The electron-withdrawing sulfinic acid group directs electrophilic attacks to the 4- and 5-positions of the thiophene ring. For example, bromination may yield 4-bromo-thiophene-2-sulfinic acid, though kinetic data for such reactions are unavailable in current literature .

Redox Behavior

Thiophene-2-sulfinic acid is prone to oxidation, forming thiophene-2-sulfonic acid under aerobic conditions. Conversely, reduction with agents like LiAlH₄ could generate thiophenethiol derivatives, though experimental validation is needed .

Biological Activity

Enzyme Inhibition

Molecular docking simulations hypothesize that thiophene sulfinic acids could inhibit cyclooxygenase (COX) enzymes, analogous to sulfonic acid derivatives. Computational models suggest a binding affinity (ΔG = -7.2 kcal/mol) comparable to nonsteroidal anti-inflammatory drugs (NSAIDs) .

Challenges and Research Gaps

Stability Issues

The compound’s susceptibility to oxidation and thermal decomposition limits its practical use. Encapsulation in cyclodextrins or ionic liquid matrices may enhance stability, but experimental data are absent.

Toxicological Profile

No toxicity studies specific to thiophene-2-sulfinic acid exist. Extrapolating from sulfonic acid analogues, moderate ecotoxicity (LC₅₀ = 12 mg/L in Daphnia magna) is plausible, necessitating rigorous safety evaluations .

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